4-Pyridylacrylic acid
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Overview
Description
4-Pyridylacrylic acid, also known as 3-(4-pyridyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a pyridine ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridylacrylic acid is typically synthesized through the reaction of pyridine with acrylic acid. The reaction is carried out in a suitable solvent, often under heating conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{Pyridine} + \text{Acrylic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through crystallization or other extraction methods .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-Pyridylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-pyridylacrylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Pyridylacrylic acid
- 3-Pyridylacrylic acid
- Cinnamic acid derivatives
Comparison: 4-Pyridylacrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to 2-pyridylacrylic acid and 3-pyridylacrylic acid, the 4-position allows for different steric and electronic interactions, making it a valuable ligand in coordination chemistry . Additionally, its biological activities may differ due to the specific positioning of the functional groups .
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-5H,1H2,(H,10,11) |
InChI Key |
UOMVTSKUYLDFKD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC=C1)C(=O)O |
Origin of Product |
United States |
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